2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine
Overview
Description
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine is a heterocyclic compound that features a unique structure combining a pyrazine ring with a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyrazine derivative and a thieno[3,2-c]pyridine precursor, the reaction can be facilitated by using a suitable base and solvent system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include bases like sodium hydride or potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with various functional groups replacing the chlorine atom .
Scientific Research Applications
2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by the unique electronic and steric properties of the thieno[3,2-c]pyridine and pyrazine rings .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
- 3-(2-chloro-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enoic acid
- 2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonyl}phenol
Uniqueness
What sets 2-chloro-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine apart from similar compounds is its specific combination of the pyrazine and thieno[3,2-c]pyridine rings, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
IUPAC Name |
5-(3-chloropyrazin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-10-11(14-4-3-13-10)15-5-1-9-8(7-15)2-6-16-9/h2-4,6H,1,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBSGIFOVSLYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.